1-(4-Methyl-2-nitrophenyl)ethanone CAS 155694-84-1 properties
1-(4-Methyl-2-nitrophenyl)ethanone CAS 155694-84-1 properties
Executive Summary
1-(4-Methyl-2-nitrophenyl)ethanone is a critical bifunctional aromatic scaffold characterized by a "push-pull" electronic system. The presence of an electron-withdrawing nitro group ortho to an acetyl moiety creates a highly reactive center for reductive cyclization, making this compound a premier precursor for 2,6-disubstituted indoles . These indole derivatives are pharmacophores frequently observed in serotonin receptor modulators (5-HT), kinase inhibitors, and antiviral therapeutics. This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis challenges, and application in heterocyclic chemistry.
Part 1: Physicochemical Profile[1][2]
The compound typically presents as a low-melting crystalline solid or a viscous yellow oil that solidifies upon standing. Its handling requires precise temperature control to prevent liquefaction during weighing and transfer.
Table 1: Core Technical Specifications
| Property | Value | Notes |
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.17 g/mol | |
| Physical State | Pale yellow solid / Oil | Low melting point; tends to supercool.[1] |
| Melting Point | 45–55 °C | Varies by purity/polymorph. |
| Boiling Point | ~150–160 °C @ 1-2 mmHg | Predicted; decomposes at atmospheric pressure. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
| pKa | ~18 (alpha-proton) | Acidic due to carbonyl electron withdrawal. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from light. |
Part 2: Synthetic Routes & Process Chemistry[5][6]
Synthesizing 1-(4-Methyl-2-nitrophenyl)ethanone presents a classic problem in electrophilic aromatic substitution (EAS) : regioselectivity.[2] The precursor, 4-methylacetophenone, contains two directing groups:
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Acetyl Group (C-1): Electron-withdrawing, meta-director.[2]
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Methyl Group (C-4): Electron-donating, ortho/para-director.
The Regioselectivity Challenge
In a standard mixed-acid nitration (HNO₃/H₂SO₄), the thermodynamics favor the 3-nitro isomer (meta to acetyl, ortho to methyl). The target 2-nitro isomer is sterically crowded (sandwiched between the acetyl and the ring hydrogen) and electronically less favored by the acetyl group's deactivation.
Validated Protocol: Acetyl Nitrate Nitration
To maximize the yield of the 2-nitro isomer, the reaction kinetics must be shifted using acetyl nitrate (generated in situ from acetic anhydride and nitric acid). This reagent promotes ortho-nitration via a coordination mechanism with the carbonyl oxygen.
Step-by-Step Methodology
-
Reagent Preparation: Cool Acetic Anhydride (5.0 eq) to 0°C. Slowly add Fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <5°C to generate acetyl nitrate.
-
Substrate Addition: Dissolve 4-Methylacetophenone (1.0 eq) in minimal acetic anhydride. Add this solution to the nitrating mixture slowly.
-
Reaction: Stir at 0–10°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Target Rf: ~0.4 (2-nitro isomer).[3]
-
Byproduct Rf: ~0.35 (3-nitro isomer).
-
-
Quenching: Pour mixture onto crushed ice/water. Hydrolyze excess anhydride.
-
Purification (Critical): The crude is a mixture (typically 60:40 ratio of 3-nitro:2-nitro).
-
Extraction: Extract with DCM.
-
Separation: Flash column chromatography on silica gel. The 2-nitro isomer elutes first due to internal hydrogen bonding between the nitro oxygen and the acetyl alpha-protons (or carbonyl dipole interactions), reducing its polarity relative to the 3-nitro isomer.
-
Synthesis Logic Diagram
Figure 1: Synthetic workflow highlighting the critical chromatographic separation required to isolate the target CAS 155694-84-1 from its thermodynamic isomer.
Part 3: Reactivity & Applications[9]
The defining utility of CAS 155694-84-1 is its role as a pre-functionalized scaffold for indole synthesis .
The "Killer App": Reductive Cyclization to Indoles
Unlike the Leimgruber-Batcho synthesis (which requires a methyl group ortho to nitro), this compound possesses an acetyl group ortho to nitro . This enables a direct reductive cyclization to form 2,6-dimethylindole .
Mechanism of Action[4][5][2][6]
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Reduction: The nitro group (-NO₂) is reduced to a hydroxylamine (-NHOH) or amine (-NH₂).
-
Condensation: The nitrogen nucleophile attacks the carbonyl carbon of the acetyl group.
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Dehydration: Loss of water yields the aromatic indole system.
Protocol (Reductive Cyclization):
-
Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or H₂/Pd-C.
-
Conditions: Reflux for 2–4 hours.
-
Product: 2,6-Dimethylindole (or 1-hydroxy-2,6-dimethylindole depending on reduction strength).
Pathway Visualization
Figure 2: The reductive cyclization pathway transforming the nitroacetophenone scaffold into a substituted indole.[7]
Part 4: Handling & Safety (HSE)
As a nitroaromatic compound, CAS 155694-84-1 poses specific risks regarding thermal stability and toxicity.
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
-
Explosion Hazard: Like many polynitro or nitro-carbonyl compounds, it may show energetic properties if heated under confinement. Do not distill at atmospheric pressure.
Storage & Disposal[1][10][11][12]
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Storage: Store under Argon/Nitrogen at 4°C. The ketone is prone to oxidation or aldol condensation if left in moist air.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (NOx control).
References
-
Sigma-Aldrich. (2025).[8] Product Specification: 1-(4-Methyl-2-nitrophenyl)ethanone. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 1-(4-Methyl-2-nitrophenyl)ethanone (CID 21782322).[9][10] National Library of Medicine. Retrieved from [10]
-
BenchChem. (2025).[2][3] Technical Guide: Synthesis of Nitroacetophenone Derivatives. Retrieved from
-
Organic Syntheses. (2025). General Methods for Indole Synthesis via Nitroaryl Precursors. (Contextual reference for reductive cyclization mechanisms). Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. Indole synthesis [organic-chemistry.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 1-(4-Methyl-2-nitrophenyl)ethanone | C9H9NO3 | CID 21782322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
